D-Isoglutamine benzyl ester hydrochloride

Description

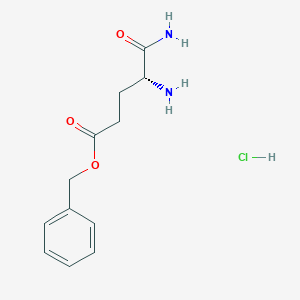

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-75-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for D Isoglutamine Benzyl Ester Hydrochloride and Derived Analogues

Established Synthetic Pathways for Isoglutamine (B555469) Derivatives

The construction of isoglutamine derivatives, characterized by the amide functionality at the α-carboxylic acid and a free or esterified γ-carboxylic acid, hinges on precise control over esterification and amidation reactions.

Esterification and Amidation Techniques in Chemical Synthesis

The synthesis of D-isoglutamine benzyl (B1604629) ester hydrochloride commences with the selective esterification of the γ-carboxylic acid of D-glutamic acid with benzyl alcohol. One effective method involves the use of a copper(II) chloride (CuCl₂) catalyst, which promotes the selective esterification of the γ-carboxyl group. This process can achieve high selectivity and yield, even in the presence of water. researchgate.netresearchgate.netepa.gov The metal cation coordinates with the amino and α-carbonyl groups, increasing the acidity of the α-carboxyl group which in turn can catalyze the esterification at the γ-position. researchgate.netresearchgate.net

Following the protection of the γ-carboxyl group as a benzyl ester, the subsequent step involves the amidation of the α-carboxylic acid. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine source, often ammonia (B1221849) or its equivalent. researchgate.net Direct amidation of poly(γ-glutamic acid) with benzylamine (B48309) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has also been reported, offering a pathway that circumvents the need for carboxyl-activating agents. nih.gov

Strategic Applications of Peptide Coupling Reagents

The formation of the amide bond in the synthesis of isoglutamine derivatives is a critical step that often employs peptide coupling reagents to ensure high efficiency and minimize side reactions, such as racemization. uni-kiel.debachem.com These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

Diphenylphosphorylazide (DPPA) is a versatile reagent used for the formation of amide bonds. researchgate.net While specific examples of its use in the direct synthesis of D-isoglutamine benzyl ester are not extensively detailed in the provided search results, its general application in peptide synthesis suggests its utility in the amidation of the α-carboxylic acid of γ-benzyl-D-glutamate. The reaction would proceed through the formation of an acyl azide (B81097) intermediate, which then reacts with an amine.

The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and effective method for peptide bond formation. uni-kiel.debachem.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization. uni-kiel.debachem.compeptide.com This active ester then reacts with the amine to form the desired amide bond with a higher degree of chiral purity. nih.gov This methodology has been successfully applied in the synthesis of various peptide fragments and is a cornerstone of both solution-phase and solid-phase peptide synthesis. peptide.comnih.gov

| Coupling Reagent System | Mechanism of Action | Key Advantages | Common Side Reactions |

|---|---|---|---|

| DPPA | Forms an acyl azide intermediate which reacts with the amine. | Effective for amide bond formation. | Potential for Curtius rearrangement under certain conditions. |

| DCC/HOBt | DCC activates the carboxyl group to an O-acylisourea, which is then converted to a more stable HOBt-active ester. | Reduces racemization and the formation of N-acylurea byproduct. uni-kiel.debachem.compeptide.com | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. peptide.com |

Protective Group Chemistry in the Synthesis of D-Isoglutamine Benzyl Ester Hydrochloride

The strategic use of protecting groups is fundamental to the successful synthesis of this compound, preventing unwanted side reactions at the γ-carboxyl and α-amino groups.

Efficacy of Benzyl Protecting Groups and Hydrogenolytic Deprotection

The benzyl group is a commonly employed protecting group for the side-chain carboxyl function of glutamic acid. publish.csiro.austackexchange.com It is introduced via esterification with benzyl alcohol. researchgate.netresearchgate.net The benzyl ester is stable under a variety of reaction conditions, including those used for peptide coupling. publish.csiro.au

A key advantage of the benzyl protecting group is its facile removal under mild, neutral conditions through catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This process involves the cleavage of the carbon-oxygen bond of the benzyl ester using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgacsgcipr.orgacs.org The reaction yields the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.orgacsgcipr.org This deprotection method is highly selective and generally does not affect other functional groups that may be present in the molecule, making it a valuable tool in the final steps of a synthetic sequence. acsgcipr.org

| Protecting Group | Protected Functionality | Deprotection Method | Catalyst/Reagent | Byproducts |

|---|---|---|---|---|

| Benzyl (Bn) | Carboxylic Acid (as benzyl ester) | Catalytic Hydrogenolysis | H₂, Pd/C | Toluene |

Application of N-tert-Butyloxycarbonyl (Boc) and Other Amino-Protective Strategies

In the synthesis of peptides and amino acid derivatives, including D-Isoglutamine benzyl ester, the protection of the α-amino group is critical to prevent undesired side reactions and ensure regioselectivity. libretexts.org The N-tert-Butyloxycarbonyl (Boc) group is a widely utilized protecting group for this purpose. ontosight.ai It is typically introduced to the amino acid's nitrogen atom and serves to reduce the reactivity of the nitrogen's unshared electron pair during subsequent reaction steps, such as esterification. libretexts.orgontosight.ai

The Boc group is favored due to its stability under a variety of reaction conditions, yet it can be removed under moderately acidic conditions, which often leave other protecting groups, like benzyl esters, intact. researchgate.net This orthogonality is fundamental in multi-step syntheses. For instance, in the synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP) analogs, a common strategy involves using a Boc-protected amino acid which is then coupled with another component. nih.gov The Boc group can be deprotected to allow for peptide bond formation, while the benzyl ester remains to protect the carboxylic acid. nih.gov

Table 1: Comparison of Common Amino-Protective Groups

| Protective Group | Abbreviation | Common Reagents for Removal | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Moderate acids (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid) researchgate.net | Acid-labile; stable to catalytic hydrogenation and mild base. |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Base-labile; stable to acid and hydrogenation. peptide.com |

| Carbobenzyloxy | Z or Cbz | Catalytic hydrogenation, strong acids (e.g., HBr in acetic acid) | Removed by hydrogenolysis; stable to mild acid and base. google.com |

| Tosyl | Tos | Strong acids (e.g., HF), Sodium in liquid ammonia peptide.comgoogle.com | Very stable; requires harsh removal conditions. google.com |

Innovative Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for preparing amino acid esters and their derivatives. These innovations aim to reduce reaction times, improve yields, and avoid the use of hazardous materials.

Microwave-Assisted Syntheses of Amino Acid Benzyl Ester Hydrochloride Salts

A significant innovation in the synthesis of amino acid benzyl ester hydrochloride salts is the application of microwave irradiation. researchgate.netiitkgp.ac.in This technique dramatically accelerates the esterification reaction, reducing reaction times from several hours, typical for conventional heating methods, to mere minutes. researchgate.netresearchgate.net The synthesis is generally performed by reacting the amino acid with benzyl alcohol in the presence of thionyl chloride under microwave irradiation to yield the desired hydrochloride salt in good purity and high yield. researchgate.netiitkgp.ac.in This method avoids the need for hazardous solvents like benzene (B151609) or carbon tetrachloride, which were previously used to azeotropically remove water. nih.govresearchgate.net The rapid heating and efficient energy transfer provided by microwaves lead to higher esterification rates and loadings. researchgate.netresearchgate.net

Table 2: Representative Microwave-Assisted Synthesis of Amino Acid Benzyl Ester Salts

| Starting Amino Acid | Salt Form | Reaction Time (Microwave) | Yield (%) |

| Glycine | p-toluenesulfonate | 2.5 min | 92 |

| L-Alanine | p-toluenesulfonate | 2.5 min | 94 |

| L-Valine | p-toluenesulfonate | 3.0 min | 90 |

| L-Leucine | p-toluenesulfonate | 3.0 min | 92 |

| L-Phenylalanine | Hydrochloride | Not Specified | Good |

| L-Proline | Hydrochloride | Not Specified | Good |

Data adapted from studies on microwave-assisted synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. researchgate.netiitkgp.ac.in

Development of Novel Synthetic Routes for Isoglutamine Derivatives and Labeled Compounds

The development of novel synthetic routes for isoglutamine derivatives is an active area of research, driven by the need for new therapeutic agents. One approach involves the condensation reaction of an N-acyl-glutamic acid anhydride (B1165640) with an amino acid methyl ester to produce novel N-acyl L-iso-glutamine derivatives. researchgate.net Another efficient route to synthesize derivatives such as l-γ-methyleneglutamine starts from commercially available l-pyroglutamic acid. nih.govresearchgate.net Such strategies allow for the creation of a diverse library of compounds for biological screening.

Furthermore, the synthesis of isotopically labeled compounds is crucial for studying the metabolic fate, distribution, and mechanism of action of biologically active molecules. For derivatives of D-isoglutamine, labeling with isotopes like tritium (B154650) (³H) is a key technique. wikipedia.org For example, a tritium-labeled version of a muramyl dipeptide analog containing D-isoglutamine was synthesized to create a product with high specific radioactivity. wikipedia.org This process allows for sensitive detection in biological assays and imaging studies, providing invaluable data that cannot be obtained with unlabeled compounds.

Applications of D Isoglutamine Benzyl Ester Hydrochloride in Peptide and Peptidomimetic Synthesis Research

D-Isoglutamine Benzyl (B1604629) Ester Hydrochloride as a Core Building Block in Peptide Synthesis

The unique configuration of D-Isoglutamine benzyl ester hydrochloride, with its protected gamma-carboxyl group and reactive alpha-amino group, positions it as a fundamental component in synthetic peptide chemistry. This strategic protection is essential for directing the formation of peptide bonds to the correct functional group.

The primary role of this compound in peptide synthesis is to provide the D-isoglutamine residue with its gamma-carboxyl group masked by a benzyl ester. This protection prevents the gamma-carboxyl group from participating in undesired side reactions during the coupling of the alpha-amino group with the carboxyl group of another amino acid. The benzyl ester is a widely used protecting group because it is stable under the conditions required for peptide bond formation but can be readily removed later, typically through catalytic hydrogenation, to yield the free carboxylic acid.

The hydrochloride salt form ensures that the alpha-amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization. Prior to the coupling reaction, the hydrochloride is neutralized with a non-nucleophilic base, liberating the free amine to react with an activated carboxyl group of the incoming amino acid, thus forming the desired peptide bond. This controlled activation and coupling are central to modern peptide synthesis strategies. ontosight.airesearchgate.net

In the broader field of protein engineering, the precise incorporation of modified amino acids is a powerful tool for creating proteins with novel functions. While direct genetic encoding involves the amino acid itself, the chemical synthesis of specific protein domains or probes often relies on building blocks like D-Isoglutamine benzyl ester. Research into the genetic encoding of a related analogue, glutamic acid benzyl ester (BnE), highlights the utility of such side-chain protected residues. nih.govrsc.org Genetically encoding BnE allows for its site-specific insertion into proteins, where the benzyl ester can act as a "cage" for the glutamic acid side chain. nih.gov This caged residue can later be deprotected to restore the native glutamic acid. nih.gov Furthermore, the ester can be converted into other functional groups, such as hydroxamic acid for metal chelation or acyl hydrazide, a versatile handle for further protein modifications. nih.govrsc.org This research underscores the value of benzyl ester-protected glutamine derivatives as tools for manipulating protein structure and function, a principle that extends to the use of D-Isoglutamine benzyl ester in the chemical synthesis segments of protein engineering projects.

Strategic Role in the Synthesis of Muramyl Dipeptide (MDP) and its Immunologically Active Analogues

This compound is a key precursor in the synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), which is recognized as the minimal immunologically active component of bacterial cell wall peptidoglycan. The compound is typically incorporated as part of a dipeptide unit, L-alanyl-D-isoglutamine benzyl ester, which is then coupled to the protected muramic acid moiety. nih.govnih.gov

Researchers have synthesized various 6-O-acyl derivatives of MDP to enhance its lipophilicity and modulate its immunological activity. In these synthetic pathways, L-alanyl-D-isoglutamine benzyl ester is a common intermediate. For instance, in the synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses, a protected disaccharide is first prepared. nih.gov The methyl ester group on the muramic acid portion is hydrolyzed to the free acid, which is then coupled with L-alanyl-D-isoglutamine benzyl ester to form the full glycodipeptide structure. nih.gov The benzyl ester serves to protect the D-isoglutamine's C-terminus during this crucial coupling step. Subsequent deprotection steps, including hydrogenation to remove the benzyl group, yield the final target compounds. nih.gov

A similar strategy was employed in the synthesis and study of O-acetylated benzyl α-glycosides of N-acetylmuramoyl-L-alanyl-D-isoglutamine esters. nih.gov The protected muramic acid derivative was condensed with L-alanyl-D-isoglutamine benzyl ester using a mixed anhydride (B1165640) method, successfully yielding the target protected glycopeptide. nih.gov

Table 1: Key Coupling Reactions Involving L-Alanyl-D-Isoglutamine Benzyl Ester

| Precursor 1 (Glycan) | Precursor 2 (Peptide) | Coupling Method | Product | Reference |

| Protected N-acetylmuramic acid free acid | L-alanyl-D-isoglutamine benzyl ester | Not specified | Protected dipeptide derivative | nih.gov |

| Benzyl 2-acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-3-O-[(R)-1-carboxyethyl]-α-D-glucopyranoside | L-alanyl-D-isoglutamine benzyl ester | Mixed Anhydride | Protected N-(muramoyl)-L-alanyl-D-isoglutamine benzyl ester | nih.gov |

The construction of various glycodipeptide immunoadjuvants relies heavily on the use of protected D-isoglutamine building blocks. The synthesis of amphiphilic analogues of muramyl dipeptide often involves preparing a bidentated L-alanyl-D-isoglutamine derivative, which is then linked to hydrophilic cores like aldonic or uronic acids at the N-terminus. nih.gov The benzyl ester of D-isoglutamine is frequently used in the dipeptide fragment L-alanyl-D-isoglutamine benzyl ester, which acts as a nucleophile in condensation reactions with activated glycan precursors. nih.govnih.gov For example, protected oxazoline (B21484) derivatives of muramic acid have been condensed with disaccharide derivatives, which are subsequently hydrolyzed and coupled with L-alanyl-D-isoglutamine benzyl ester in excellent yields to produce complex glycopeptide structures. nih.gov

Development of Mannosylated Desmuramyl Peptide Architectures for Immunomodulation

The synthesis of immunologically active compounds, particularly analogues of Muramyl Dipeptide (MDP), is a significant area of research aimed at developing vaccine adjuvants and immunomodulators. Desmuramyl peptides (DMPs), which lack the N-acetylmuramyl group of MDP, are a key class of these analogues. The L-Ala-D-isoGln dipeptide pharmacophore is considered essential for their immunostimulatory properties. nih.gov The introduction of lipophilic groups or mannose moieties can enhance their activity and targeting capabilities. nih.govnih.gov

In the multi-step synthesis of these complex mannosylated DMP architectures, protecting group strategies are essential. D-Isoglutamine benzyl ester serves as a key intermediate. The benzyl ester group effectively protects the α-carboxyl group of D-isoglutamine, preventing it from reacting during the coupling of its N-terminus to another amino acid, such as L-alanine.

A common synthetic route involves starting with a fully protected dipeptide, such as Boc-L-Ala-D-isoGln-OBn (tert-butoxycarbonyl-L-alanyl-D-isoglutamine benzyl ester). nih.gov This protected dipeptide can then be modified, for example, by removing the N-terminal Boc group to allow for the attachment of mannosylated and lipophilic substituents. nih.gov After all modifications and couplings are complete, the benzyl ester protecting group is removed. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, in a hydrogen atmosphere), which cleaves the benzyl ester to yield the free carboxylic acid without disturbing other sensitive parts of the molecule. beilstein-journals.org This final deprotection step is crucial to revealing the bioactive DMP.

| Step | Description | Key Reagent/Condition | Purpose |

| 1 | Peptide Coupling | Boc-L-Ala is coupled with D-isoglutamine benzyl ester. | Forms the core dipeptide (Boc-L-Ala-D-isoGln-OBn). The benzyl ester protects the C-terminus. |

| 2 | N-terminal Deprotection | Trifluoroacetic acid (TFA) or similar acid. | Removes the Boc group to expose the N-terminal amine for further modification. |

| 3 | Functionalization | Activated mannose derivatives or lipophilic moieties are coupled to the N-terminus. | Introduces the desired immunomodulatory and targeting groups. |

| 4 | C-terminal Debenzylation | H₂, 10% Pd/C in Methanol. | Removes the benzyl ester protecting group to yield the final product with a free carboxylic acid. beilstein-journals.org |

Synthesis of Novel N-Acyldipeptides and Other Bioactive Chemical Entities

This compound is a fundamental starting material for the synthesis of a wide range of N-acyldipeptides and more complex bioactive molecules. The compound provides the D-isoglutamine residue with its α-carboxyl group masked, directing subsequent reactions to its free amino group. The hydrochloride salt form ensures that the amino group is protonated, enhancing the compound's stability and shelf-life while preventing self-polymerization.

The synthesis of an N-acyldipeptide begins with the neutralization of the hydrochloride salt, typically with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIEA), to liberate the free amine of the D-isoglutamine benzyl ester. This free amine can then be coupled with an N-terminally protected amino acid (an N-acyl amino acid, such as Boc-L-Ala or Fmoc-L-Ala) using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with additives like HOBt (Hydroxybenzotriazole). nih.gov

This process yields an N-acyl-L-alanyl-D-isoglutamine benzyl ester. The benzyl ester remains in place to protect the C-terminus during this step. This protected dipeptide is a versatile intermediate. It can be the final product if the benzyl ester itself is a desired feature, or it can be further elaborated. For instance, it can be deprotected at the N-terminus for chain extension or, more commonly, debenzylated at the C-terminus to produce the N-acyldipeptide acid. beilstein-journals.org This core dipeptide is the foundation for numerous bioactive compounds, including the muramyl dipeptide derivatives used in immunomodulation research. nih.gov

| Step | Description | Key Reagent(s) | Result |

| 1 | Amine Neutralization | This compound is treated with a tertiary amine base (e.g., Et₃N). | Generates the free amine of D-isoglutamine benzyl ester in situ. |

| 2 | Peptide Bond Formation | An N-protected amino acid (e.g., Boc-L-Ala) and coupling reagents (e.g., EDC/HOBt) are added. | Forms the peptide bond, yielding a protected N-acyldipeptide ester (e.g., Boc-L-Ala-D-isoGln-OBn). |

| 3 | Workup & Purification | Aqueous workup followed by chromatography. | Isolates the pure, protected dipeptide. |

| 4 | (Optional) Deprotection | Catalytic hydrogenation (for benzyl ester removal) or acid treatment (for Boc group removal). | Yields the N-acyldipeptide or the dipeptide ester for further synthesis. |

Site-Specific Protein Manipulations through Genetically Encoded Glutamic Acid Benzyl Ester Analogues

The field of site-specific protein manipulation through genetic code expansion (GCE) has enabled the incorporation of non-canonical amino acids (ncAAs) into proteins, opening new avenues for protein engineering and the study of biological processes. rsc.org Research in this area has successfully demonstrated the genetic encoding of an esterified glutamic acid analogue to achieve various protein modifications. nih.govresearchgate.net

However, it is critical to distinguish the specific compound used in these studies from this compound. The literature consistently reports the use of L-glutamic acid γ-benzyl ester (BnE) for these genetic encoding applications. nih.govresearchgate.netsemanticscholar.org This compound differs from this compound in two fundamental ways:

Parent Amino Acid: The genetically encoded analogue is a derivative of L-glutamic acid , the proteinogenic amino acid, not D-isoglutamine.

Position of Esterification: In L-glutamic acid γ-benzyl ester, the benzyl group esterifies the side-chain (gamma) carboxyl group , leaving the alpha-carboxyl group free to participate in peptide bond formation on the ribosome. In contrast, D-Isoglutamine benzyl ester has the ester on the alpha-carboxyl group .

The genetic incorporation of L-glutamic acid γ-benzyl ester into proteins has been used to enable N-terminal pyroglutamation, cage the activity of glutamic acid residues in toxic proteins, and introduce versatile chemical handles for further modification. nih.govresearchgate.net There is currently no evidence in the scientific literature to suggest that this compound can be utilized for similar site-specific protein manipulations via genetic code expansion. The substrate specificity of the engineered pyrrolysyl-tRNA synthetase/tRNA pairs used for GCE is tailored to L-amino acid derivatives like L-glutamic acid γ-benzyl ester, and would not be compatible with D-Isoglutamine benzyl ester.

D Isoglutamine Benzyl Ester Hydrochloride in Biological and Biomedical Research

Research Contributions to Pharmaceutical Development

As a specialized chemical intermediate, D-Isoglutamine benzyl (B1604629) ester hydrochloride plays a significant role in the synthesis and modification of potential therapeutic agents.

D-Isoglutamine benzyl ester hydrochloride is utilized as a foundational component in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com Its structure is analogous to that of key neurotransmitters, making it a valuable precursor for molecules designed to interact with neurological pathways. chemimpex.com Research in anticonvulsant development has demonstrated the utility of D-amino acid esters, such as D-serine methyl ester, in the stereospecific synthesis of agents like Lacosamide analogs. nih.gov This established synthetic strategy highlights the role of such chiral building blocks in creating neurologically active compounds, a principle that extends to the use of this compound for similar therapeutic targets.

The benzyl ester group in this compound is a key feature for structural modification aimed at enhancing drug properties. The addition of an ester group can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and enhance oral absorption. frontiersin.org This is a common prodrug strategy used to optimize the absorption, distribution, metabolism, and excretion (ADMET) properties of a pharmacologically active moiety. frontiersin.org Furthermore, the compound serves as a reagent for the site-specific modification of proteins. smolecule.com This capability allows researchers to introduce changes at specific glutamic acid or glutamine residues, which can be leveraged to study and improve the efficacy and specificity of protein-based therapeutics. chemimpex.comsmolecule.com

Investigations into Fundamental Biochemical Pathways

The compound is instrumental in laboratory studies aimed at elucidating the mechanisms of essential cellular processes.

This compound is employed in biochemical research to probe the intricacies of amino acid metabolism and protein synthesis. chemimpex.com Studies have shown that the related amino acid, glutamine, can stimulate protein synthesis in intestinal epithelial cells, an effect linked to energy provision. nih.gov By using derivatives like this compound, researchers can investigate these pathways with greater precision. The compound's ability to participate in site-specific modifications of proteins allows for detailed examination of protein function, enzyme activity, and receptor interactions, providing deeper insights into the dynamics of protein chemistry. smolecule.com

Due to its structural similarity to the neurotransmitter glutamate (B1630785), this compound is a valuable tool for exploring neurotransmitter functions. chemimpex.com Glutamate is the most abundant excitatory neurotransmitter in the brain, playing a critical role in cognitive functions like learning and memory. clevelandclinic.org Imbalances in glutamate levels are associated with a variety of neurological conditions. clevelandclinic.org By using this compound as a molecular probe, researchers can gain insights into the metabolic pathways of neurotransmitters and the function of their receptors, contributing to a better understanding of neurological health and disease. chemimpex.com

Immunomodulatory and Antitumor Research Endeavors

The D-isoglutamine moiety is a component of molecules that have been investigated for their effects on the immune system and on cancer cells. Research has shown that muramylpeptides, which contain a D-isoglutamine unit, possess significant immunomodulatory properties. nih.gov For instance, N-acetylmuramyl-L-alanyl-D-isoglutamine can either stimulate or suppress immune responses depending on its concentration, affecting T-helper and T-suppressor cells. nih.gov

Furthermore, the broader isoglutamine (B555469) chemical scaffold has been the focus of antitumor research. Studies on L-isoglutamine derivatives have identified structural features, such as the presence of lipophilic groups, that are important for antineoplastic activity against cancer cell lines. nih.gov Other research has explored L-isoglutamine derivatives as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor invasion, metastasis, and angiogenesis. researchgate.net These findings provide a strong rationale for investigating D-isoglutamine derivatives in the context of developing novel immunomodulatory and antitumor agents.

Summary of Research Applications

| Research Area | Specific Application | Key Findings/Rationale |

| Pharmaceutical Development | Synthesis of agents for neurological disorders. | Structural similarity to neurotransmitters makes it a valuable precursor. chemimpex.com |

| Enhancement of drug efficacy. | Benzyl ester group modifies pharmacokinetic properties. frontiersin.org | |

| Biochemical Pathways | Study of protein synthesis. | Used to probe metabolic pathways and modify proteins site-specifically. chemimpex.comsmolecule.com |

| Exploration of neurotransmitter function. | Acts as an analog to glutamate to study neurological pathways. chemimpex.comclevelandclinic.org | |

| Immunology & Oncology | Immunomodulatory research. | The D-isoglutamine moiety is a key component of immunologically active muramylpeptides. nih.gov |

| Antitumor research. | The isoglutamine scaffold is explored for developing antineoplastic agents. nih.govresearchgate.net |

Mechanism of Action Studies for Immunoadjuvant Activity

The immunoadjuvant activity of compounds derived from D-isoglutamine is primarily linked to their interaction with the innate immune system. The most extensively studied of these compounds is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP). MDP is recognized as the minimal essential component of bacterial cell wall peptidoglycan that can trigger a robust immune response. nih.gov

The mechanism of action is highly specific and mediated by an intracellular receptor called Nucleotide-binding Oligomerization Domain 2 (NOD2). mostwiedzy.plnih.gov NOD2 is a member of the NOD-like receptor (NLR) family and is predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells, as well as in intestinal epithelial cells. nih.gov The recognition of MDP by NOD2 is highly stereospecific, requiring the precise L-alanine-D-isoglutamine (L-D) conformation for effective binding and activation. nih.govacs.org

Upon binding MDP in the cell cytosol, NOD2 undergoes a conformational change and self-oligomerization. This process recruits the adaptor protein RIP2 (Receptor-Interacting Serine/Threonine Kinase 2). nih.gov The subsequent activation of RIP2 triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in the production of a variety of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate both the innate and adaptive immune responses. nih.gov The critical nature of the D-isoglutamine residue is highlighted by studies showing that analogs with L-isoglutamine or other modifications at this position exhibit dramatically reduced or no adjuvant activity. nih.gov

Evaluation of Antitumor and Tumor-Suppressive Properties of Derived Compounds

The immunostimulatory properties of D-isoglutamine-containing compounds have been leveraged in the development of agents with antitumor activity. The core principle is that by activating the innate immune system, these compounds can stimulate an effective immune response against malignant cells. nih.govfrontiersin.org Research has focused on synthesizing derivatives of MDP with enhanced efficacy and reduced side effects, such as pyrogenicity (fever induction). mostwiedzy.pl

Several strategies have been employed to create derivatives with potent antitumor properties:

Lipophilic Modification: Acylation of the muramyl moiety or the D-isoglutamine residue with fatty acids or other lipophilic groups has been shown to enhance antitumor activity. nih.govnih.gov For example, 6-O-mycoloyl-N-acetylmuramyl-L-alanyl-D-isoglutamine demonstrated tumor-suppression activity in a transplantable tumor model in mice. nih.gov Another derivative, MTP-PE (a lipophilic MDP-derivative), activates macrophages to a tumoricidal state. nih.gov

Conjugation: Linking MDP analogs to other molecules, such as chemotherapeutic agents, can create conjugates with dual functions. A conjugate of an MDP analogue and paclitaxel (B517696) was found to prevent both tumor growth and metastasis in murine models. chemrxiv.org

Structural Analogs: Various synthetic analogs have been developed that retain immunostimulating properties while exhibiting direct antitumor effects. Romurtide, a derivative, is used to restore white blood cell counts in cancer patients after chemotherapy or radiotherapy. frontiersin.org Another analog, Mifamurtide (muramyl tripeptide), is used in the treatment of osteosarcoma. acs.org

The table below summarizes the findings of selected studies on D-isoglutamine derived compounds and their antitumor effects.

| Compound/Derivative | Modification | Observed Antitumor/Tumor-Suppressive Effect |

| 6-O-Mycoloyl-N-acetylmuramyl-L-alanyl-D-isoglutamine | Acylation at the 6-position of the muramyl sugar | Exhibited tumor-suppression activity in a syngeneic mouse tumor model. nih.gov |

| Murabutide | N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester | Enhances non-specific tumor resistance and increases the anti-tumor effects of IFN-α and IL-2 in mouse models. nih.govnih.gov |

| MTP-PE | Liposome-encapsulated MDP derivative | Activates macrophages, resulting in tumoricidal activity. nih.gov |

| Romurtide | MDP derivative (N₂-(N-acetyl-muramoyl)-L-alanyl-D-glutamine n-stearoyl-L-lysine) | Effective for restoring leukocytes and platelets in cancer patients after chemotherapy or radiotherapy. frontiersin.org |

| Paclitaxel-MDP Conjugate | Chemotherapeutic drug conjugated to an MDP analog | Demonstrated both antitumor activity and immunoenhancement effects, preventing tumor growth and metastasis in mice. nih.govchemrxiv.org |

| GMDP | N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine | Stimulates antitumor immunity and is less pyrogenic than MDP. frontiersin.org |

Role in Enhancing Nonspecific Immunity to Pathogenic Infections

A significant area of research has been the ability of D-isoglutamine-containing glycopeptides to enhance the host's natural, nonspecific resistance to infections. nih.gov This protective effect is not directed at a single pathogen but provides a broad enhancement of the innate immune system's ability to combat bacterial, viral, and parasitic infections. nih.gov

Studies have shown that N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and several of its synthetic analogs can protect mice against challenge with pathogenic bacteria, such as Klebsiella pneumoniae. nih.govnih.govpnas.org This protection is effective even when the compounds are administered orally and can be conferred after the infectious challenge has occurred. nih.govpnas.org The enhancement of nonspecific immunity is a key feature of these synthetic adjuvants, which are notably devoid of the immunogenicity and toxicity associated with other bacterial immunostimulants like lipopolysaccharides. nih.govpnas.org

The protective effect has also been demonstrated in neonates, a population with an immature immune system. Both MDP and some of its analogs were found to be active in newborn mice, increasing their resistance to Klebsiella infection when administered subcutaneously or orally. pnas.org

The table below details several MDP analogs and their demonstrated activity in enhancing nonspecific immunity against Klebsiella pneumoniae.

| Compound/Analog | Chemical Name | Activity Against K. pneumoniae Infection |

| MDP | N-Acetylmuramyl-L-alanyl-D-isoglutamine | Enhances nonspecific immunity and increases survival in infected mice. nih.govnih.gov |

| MDP(DD) | N-Acetylmuramyl-D-alanyl-D-isoglutamine | Active in enhancing resistance. nih.govpnas.org |

| Analog | N-Acetylmuramyl-L-seryl-D-isoglutamine | Active in enhancing resistance. nih.govpnas.org |

| Analog | N-Acetyl-desmethyl-muramyl-L-alanyl-D-isoglutamine | Active in enhancing resistance. nih.govpnas.org |

Contributions to the Development of Targeted Therapeutic Strategies

The unique ability of D-isoglutamine-containing peptides to activate specific immune pathways has made them valuable components in the development of targeted therapeutic strategies. While this compound is a synthetic precursor, the derivatives it helps create are being incorporated into advanced drug delivery systems to direct immune activation to specific sites, such as tumors or infected cells, thereby increasing efficacy and minimizing systemic side effects. smolecule.com

One major strategy involves the use of nanocarriers. By encapsulating lipophilic MDP derivatives, such as MTP-PE, into liposomes or nanocapsules, the compound can be targeted to macrophage-rich tissues like the lungs and liver. nih.govchemrxiv.org This approach has been successfully used to treat metastatic lung cancer, as the liposomes are preferentially taken up by macrophages, which then become activated to kill tumor cells. nih.gov

Another approach is the creation of peptide-drug conjugates. mdpi.com In this strategy, an MDP analog is chemically linked to another therapeutic agent, such as a chemotherapy drug (e.g., paclitaxel) or a targeting molecule. chemrxiv.org This creates a bifunctional molecule that can simultaneously deliver a cytotoxic agent and a powerful immune stimulant directly to the tumor microenvironment. nih.gov

Furthermore, MDP-presenting polymersomes, designed as "artificial nanobacteria," have been developed to boost systemic antitumor immunity. These nanostructures facilitate uptake by immune cells and enhance the stimulation of the NOD2 signaling pathway, showing significant promise in chemo-immunotherapy models. figshare.com These targeted strategies leverage the foundational D-isoglutamine peptide structure to focus the power of the innate immune system, representing a sophisticated advancement from general immune stimulation to precision immunotherapy.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of D Isoglutamine Benzyl Ester Hydrochloride Analogues

Impact of Stereochemical Configuration on Biological Activity

The three-dimensional arrangement of atoms in D-Isoglutamine benzyl (B1604629) ester hydrochloride analogues, which are derivatives of muramyl dipeptide (MDP), is a critical determinant of their biological function. The specific stereochemistry of the amino acids in the peptide chain profoundly influences the molecule's ability to interact with its intracellular receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), and trigger a downstream immune response.

Research has unequivocally demonstrated that the biological activity of MDP and its analogues is stereospecific. The naturally occurring and most active form of MDP consists of an L-alanyl residue linked to a D-isoglutamine residue. This L-D isomeric configuration is crucial for recognition by the NOD2 receptor. Analogues synthesized with other stereochemical arrangements, such as L-L or D-D isomers, are reported to be inactive.

Further studies have highlighted the importance of the stereochemistry of the first amino acid. In experimental models of meningitis, N-acetylmuramyl-L-alanyl-D-isoglutamine dose-dependently triggered the secretion of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. In stark contrast, isomers where the L-alanine was replaced by its enantiomer, D-alanine, failed to induce TNF-α secretion or the subsequent influx of leukocytes. This stereospecificity was also confirmed in vitro using human peripheral mononuclear blood cells, indicating that the inflammatory potential of these compounds is strictly dependent on the configuration of the first amino acid in the peptide side chain.

| Compound Configuration | Receptor Interaction | Biological Outcome (Inflammatory Potential) |

| L-Ala-D-isoGln (Native) | High | Active (Induces TNF-α secretion) |

| D-Ala-D-isoGln | Low / None | Inactive (No TNF-α secretion) |

| L-Ala-L-isoGln | Low / None | Inactive |

| D-Ala-L-isoGln | Low / None | Inactive |

Significance of Lipophilicity-Hydrophilicity Balance for Pharmacological Efficacy

The balance between lipid-solubility (lipophilicity) and water-solubility (hydrophilicity) is a pivotal factor governing the pharmacological efficacy of D-Isoglutamine benzyl ester hydrochloride analogues. Modifications to the parent MDP structure that alter this balance can significantly enhance its desired immunostimulatory properties while potentially reducing unwanted side effects.

Introducing lipophilic moieties into the MDP structure has been a common strategy to improve its adjuvant activity. For instance, creating ester derivatives of the D-isoglutamine residue, such as the benzyl ester, increases lipophilicity. Studies have shown that lipophilic derivatives can exhibit increased immunostimulant activity compared to the more hydrophilic parent MDP. nih.govnih.gov This enhancement is often attributed to improved cell membrane permeability, allowing the compound to reach its cytosolic target, NOD2, more efficiently. frontiersin.org

For example, a 5-O-acetyl-6-O-stearoyl derivative demonstrated higher antibody production than the parent MDP. An even more lipophilic compound, a 5-O-acetyl-6-O-[2-(behenoyloxy)isobutyryl] derivative, was found to be considerably more active than MDP, and its potent adjuvant activity was maintained even at lower doses. nih.gov

However, the relationship is not linear. While increased lipophilicity can facilitate membrane permeability, it may also lead to increased retention of the compound within the cell membrane. invivogen.com This sequestration could make the analogue less available to bind to the cytoplasmic NOD2 receptor, potentially reducing its biological effect. invivogen.com Therefore, an optimal balance is required to maximize pharmacological efficacy, ensuring the compound can traverse cellular membranes without becoming excessively trapped. invivogen.com Highly lipophilic benzyl esters, for instance, have not always shown increased activity compared to their parent compounds, illustrating the complexity of this relationship. nih.gov

| Modification | Change in Lipophilicity | Impact on Immunostimulatory Activity | Reference |

| Addition of Stearoyl group | Increased | Increased antibody production | nih.gov |

| Addition of Behenoyloxy-isobutyryl group | Significantly Increased | Considerably more active than MDP | nih.gov |

| Benzyl Esterification | Increased | Variable; does not always increase activity | nih.gov |

| Adamantane incorporation | Increased | Enhanced NOD2 stimulation | nih.gov |

Mechanistic Investigations of Immunological Action

Application of Labeled Compounds for Whole-Body Autoradiographic Studies

To understand the distribution, metabolism, and excretion of this compound analogues, researchers employ isotopic labeling and whole-body autoradiography. This technique allows for the visualization and quantification of a compound's presence in various tissues and organs over time.

In a key study investigating the fate of the core MDP structure, the molecule was labeled with Carbon-14 (¹⁴C). nih.gov Following intravenous or subcutaneous injection of the ¹⁴C-labeled MDP into mice, the compound was found to be eliminated from the body with remarkable speed. nih.gov

Key Findings from ¹⁴C-MDP Distribution Study: nih.gov

Rapid Elimination: More than 50% of the injected ¹⁴C-MDP was recovered in the urine within 30 minutes.

Near-Complete Clearance: Over 90% of the radioactivity was excreted in the urine after 2 hours.

Unchanged Compound: Detailed analysis confirmed that the labeled compound found in the urine was unmetabolized MDP.

Formulation Dependence: When the ¹⁴C-MDP was administered as a water-in-oil emulsion (a common adjuvant formulation), it was retained at the injection site for a longer duration.

These findings suggest that when administered in a simple aqueous solution, MDP and its analogues likely exert their biological effects very quickly at the cellular level or are active at extremely low concentrations, given their rapid clearance from the system. nih.gov The prolonged retention in an emulsion formulation helps explain the enhanced and sustained immune response observed with such adjuvant systems.

Correlation of In Vitro and In Vivo Biological Assays for Immunostimulation

Establishing a strong correlation between laboratory-based (in vitro) assays and whole-animal (in vivo) studies is crucial for the development of effective immunostimulatory agents. For analogues of this compound, researchers typically use a tiered approach, starting with in vitro screening to predict in vivo efficacy.

In vitro assays often measure specific cellular responses, such as the activation of immune cells (macrophages, dendritic cells) or the production of inflammatory cytokines (e.g., TNF-α, IL-2, INF-gamma) upon exposure to the compound. For example, the ability of an MDP analogue to stimulate TNF-α release from human mononuclear cells in vitro has been shown to correlate with its inflammatory potential in vivo.

These initial findings are then validated in in vivo models. A compound that demonstrates potent cytokine induction in vitro is subsequently tested for its ability to enhance an immune response in an animal model, such as increasing antibody production against a co-administered antigen or providing protection against a bacterial or parasitic challenge. nih.govnih.gov

Studies have shown both successful and unsuccessful correlations. For instance, one MDP derivative bearing a lipophilic moiety showed increased immunostimulant activity both in terms of humoral antibody production and in providing enhanced protection against bacterial infections in mice. nih.gov Conversely, another analogue, a glycoside of MDP, lost its ability to stimulate mouse spleen cells in vitro and was also unable to increase nonspecific resistance to infection in vivo, demonstrating a consistent lack of activity in both settings. These correlations, whether positive or negative, are vital for guiding the rational design of new, more effective immunomodulatory compounds.

Future Research Directions and Emerging Paradigms for D Isoglutamine Benzyl Ester Hydrochloride

Discovery and Optimization of Novel Bioactive Derivatives

The core structure of D-Isoglutamine benzyl (B1604629) ester hydrochloride offers a scaffold for the development of novel bioactive derivatives with a wide range of potential therapeutic applications. The "active splicing" strategy, which involves combining different functional moieties, has shown promise in enhancing the bioactivity and broadening the antifungal spectra of new compounds. nih.gov

Researchers are exploring the synthesis of new series of molecules containing chloro-substituted benzyl esters. nih.gov Structure-activity relationship (SAR) analyses have demonstrated that derivatives with fatty acid fragments are often more effective than those with aromatic or naphthenic acid moieties. nih.gov For instance, certain derivatives incorporating a thiazole-4-acid moiety or a trifluoromethyl aliphatic acid part have exhibited significant in vivo and in vitro fungicidal activity against pathogens like Botrytis cinerea. nih.gov

Future work in this area will likely focus on:

Systematic SAR studies: To better understand how different substituents on the benzyl ester and isoglutamine (B555469) backbone influence biological activity.

High-throughput screening: To rapidly assess the bioactivity of large libraries of newly synthesized derivatives against various biological targets.

Mechanism of action studies: To elucidate how these novel derivatives exert their biological effects at a molecular level, which could reveal new therapeutic targets. nih.gov

| Derivative Type | Key Structural Feature | Observed Bioactivity | Reference |

| Thiazole-containing ester | Thiazole-4-acid moiety | Curative activity against Botrytis cinerea | nih.gov |

| Aliphatic acid ester | Trifluoromethyl aliphatic acid | Fungicidal activity against Botrytis cinerea | nih.gov |

| N-benzyl and imidazole-substituted O-benzyl derivatives | N-benzyl and imidazole substitutions | Potent activity against Gram-positive bacteria | mdpi.com |

| Di-O-benzyl derivatives | Di-O-benzyl substitutions | High activity against Gram-positive bacteria and fungi | mdpi.com |

Advanced Applications in Drug Delivery Systems Research

The physicochemical properties of benzyl esters make them attractive for the formulation of advanced drug delivery systems. Polypeptides that incorporate gamma-benzyl glutamic acid are being investigated as biodegradable platforms for controlled drug release. nih.gov These systems are designed to release therapeutic agents in a diffusion-controlled manner. nih.gov

The release kinetics of drugs from these polypeptide matrices can be modulated by altering the polymer's structural attributes. For example, copolymerizing the D- and L-isomers of gamma-benzyl glutamic acid can significantly slow the release of a hydrophilic drug compared to the homopolymer. nih.gov Conversely, creating an ABA triblock copolymer by incorporating polyethylene glycol (PEG) can lead to much faster release rates for both small molecule drugs and proteins. nih.gov

Future research is expected to explore:

Stimuli-responsive polymers: Developing derivatives that release their payload in response to specific physiological triggers, such as changes in pH or enzyme concentration.

Targeted delivery vehicles: Functionalizing the benzyl ester derivatives with ligands that can bind to specific cell surface receptors, thereby directing the drug to the desired site of action.

Enhanced bioavailability: Utilizing benzyl ester-based formulations to improve the solubility and absorption of poorly bioavailable drugs. chemimpex.com

| Polymer Composition | Model Drug | Release Rate Profile | Reference |

| Poly(gamma-benzyl-L-glutamic acid) (PBLG) | Procainamide | Moderate | nih.gov |

| Poly(gamma-benzyl-D,L-glutamic acid) (PBDLG) | Procainamide | Significantly slower than PBLG | nih.gov |

| PBLG-PEG-PBLG (ABA triblock copolymer) | Procainamide, Protamine | Much faster than PBLG and PBDLG | nih.gov |

Integration into Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for producing complex molecules. D-Isoglutamine benzyl ester hydrochloride can be a valuable synthon in these multi-step pathways. For instance, synthetic strategies for creating nonracemic hydroxyglutamic acids have been developed using chiral templates derived from natural products like D-glucose. beilstein-journals.org

These synthetic routes often involve a series of chemical transformations, such as the Arndt–Eistert reaction for homologation, followed by the introduction of functional groups. beilstein-journals.org The benzyl ester group is particularly useful in this context as it serves as a protecting group that can be easily removed in the final steps of the synthesis via hydrogenolysis. beilstein-journals.org

Emerging trends in this field include:

Enzyme evolution and engineering: Developing novel enzymes with tailored substrate specificities and catalytic activities to enable new transformations of this compound and its derivatives.

Tandem and one-pot reactions: Designing more efficient synthetic routes where multiple chemical and enzymatic steps are carried out in a single reaction vessel, reducing waste and improving yield.

Flow chemistry: Integrating chemoenzymatic steps into continuous flow systems for safer, more scalable, and automated production of complex molecules.

Computational Chemistry and Rational Design in Compound Development

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. mdpi.comdokumen.pub These methods allow for the rational design of novel derivatives of this compound with improved efficacy and specificity. mdpi.com By integrating advanced computational techniques with expert-driven chemical synthesis, researchers can generate and evaluate diverse libraries of potential inhibitors for various biological targets. mdpi.com

Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into the key interactions that drive molecular recognition. mdpi.com Furthermore, molecular dynamics (MD) simulations can offer a deeper understanding of the dynamic behavior of these compounds in a biological environment, helping to elucidate their mechanisms of action. researchgate.net

Key areas for future computational research include:

AI and machine learning: Employing artificial intelligence to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising drug candidates early in the discovery pipeline. dokumen.pub

Quantum mechanics/molecular mechanics (QM/MM): Using hybrid methods to model enzymatic reactions involving this compound with high accuracy.

De novo design: Utilizing algorithms to design entirely new molecules with desired properties, tailored to fit a specific biological target. dokumen.pub

| Computational Method | Application in Compound Development | Potential Outcome |

| Molecular Docking | Predicting ligand binding modes and affinities | Identification of lead compounds with high target affinity |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes | Understanding mechanism of action and binding stability |

| QSAR | Modeling the relationship between chemical structure and biological activity | Guiding lead optimization to enhance efficacy |

| AI/Machine Learning | Predicting ADMET properties and bioactivity | Accelerating the identification of viable drug candidates |

Development as a Versatile Biochemical Probe and Research Tool

Beyond its role as a synthetic intermediate, this compound and its derivatives have significant potential as biochemical probes and research tools. chemimpex.com These molecules can be used to study fundamental biological processes, such as amino acid metabolism and protein synthesis. chemimpex.com

The benzyl ester moiety can be incorporated into activity-based sensing (ABS) probes. For example, researchers have rationally designed hydrolysis-resistant ester-based linkers for use in probes for bioluminescent imaging. chemrxiv.org While a standard benzyl ester can be susceptible to hydrolysis, modifications can be introduced to enhance its stability, making it a suitable component for self-immolative linkers in probes designed to detect specific enzymatic activities or biomarkers in living systems. chemrxiv.org

Future applications in this area may involve:

Fluorescent probes: Attaching fluorophores to D-Isoglutamine benzyl ester derivatives to visualize cellular processes and protein localization in real-time.

Affinity-based probes: Using these molecules to identify and isolate specific protein targets from complex biological samples.

Probes for in vivo imaging: Developing derivatives suitable for non-invasive imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) to study disease states in living organisms.

Q & A

Q. Advanced

- HPLC-MS : Confirms purity and molecular weight (Mw = 272.73 g/mol; CAS 18800-75-4). Use C18 columns with 0.1% TFA in water/acetonitrile gradients .

- NMR : ¹H NMR in D₂O should show characteristic benzyl aromatic protons (~7.3 ppm) and α-amide NH₂ signals (~6.8 ppm) .

- Elemental analysis : Verify chloride content (theoretical: ~13% Cl) to confirm hydrochloride salt formation .

Contradictory data (e.g., unexpected byproducts) may arise from incomplete resin cleavage or oxidation. Repeat analysis under inert atmosphere (N₂/Ar) and cross-validate with FT-IR for ester carbonyl peaks (~1740 cm⁻¹) .

How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Q. Basic

- Temperature : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor via HPLC for hydrolysis byproducts (e.g., free D-Isoglutamine) .

- Humidity : Store samples in desiccators with controlled relative humidity (0–75%) to assess hygroscopicity-induced degradation .

- Light exposure : Compare stability in amber vs. clear vials under UV/visible light to identify photodegradation pathways .

Documentation must include batch-specific storage logs and analytical validation protocols per ICH guidelines .

What strategies mitigate challenges when incorporating this compound into large-scale peptide synthesis?

Q. Advanced

- Resin selection : Use low-crosslinkage resins (e.g., 1% DVB polystyrene) to enhance swelling and peptide mobility .

- Stepwise coupling : Employ double coupling protocols with excess activated amino acids (3–5 eq) to overcome steric hindrance .

- Real-time monitoring : Use Kaiser tests or inline FT-IR to detect incomplete couplings, enabling immediate corrective steps .

Post-synthesis, optimize cleavage by pre-treating resin with 20% piperidine/DMF to remove residual protecting groups before hydrogenolysis .

How can researchers resolve discrepancies in reported biological activity data for peptides containing this compound?

Q. Advanced

- Source validation : Cross-check peptide sequences and CAS 18800-75-4 purity certificates to rule out batch variability .

- Activity assays : Replicate studies using standardized protocols (e.g., SW480 cell viability assays for PPIX accumulation) under controlled oxygen levels to avoid photodynamic interference .

- Structural analogs : Compare with L-isomer controls (CAS 63091-89-4) to isolate stereospecific effects .

Publish full experimental details, including resin type, cleavage duration, and analytical thresholds, to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.